4-Amino-N-[2-(diethylamino)ethyl]-1-propyl-1H-pyrazole-3-carboxamide
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Overview
Description
4-Amino-N-[2-(diethylamino)ethyl]-1-propyl-1H-pyrazole-3-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a diethylaminoethyl group, and a pyrazole ring. Its chemical properties and reactivity make it a subject of interest for scientific research and industrial applications.
Preparation Methods
The synthesis of 4-Amino-N-[2-(diethylamino)ethyl]-1-propyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a β-diketone under acidic or basic conditions.
Introduction of the propyl group: The pyrazole intermediate is then alkylated using a propyl halide in the presence of a base such as potassium carbonate.
Attachment of the diethylaminoethyl group: This step involves the reaction of the intermediate with diethylaminoethyl chloride in the presence of a base like sodium hydride.
Introduction of the amino group:
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
4-Amino-N-[2-(diethylamino)ethyl]-1-propyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or diethylaminoethyl groups can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Amino-N-[2-(diethylamino)ethyl]-1-propyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-Amino-N-[2-(diethylamino)ethyl]-1-propyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact mechanism of action depends on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
4-Amino-N-[2-(diethylamino)ethyl]-1-propyl-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:
Procainamide: A similar compound with a benzamide structure, used as an antiarrhythmic agent.
Metoclopramide: Another benzamide derivative with antiemetic and prokinetic properties.
Lidocaine: A local anesthetic with a similar diethylaminoethyl group.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-amino-N-[2-(diethylamino)ethyl]-1-propylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N5O/c1-4-8-18-10-11(14)12(16-18)13(19)15-7-9-17(5-2)6-3/h10H,4-9,14H2,1-3H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCEOMHYNDGZUDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C(=O)NCCN(CC)CC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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